molecular formula C13H12N4O2S2 B612002 SKLB1002 CAS No. 1225451-84-2

SKLB1002

Katalognummer: B612002
CAS-Nummer: 1225451-84-2
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: RQVGFDBMONQTBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SKLB1002 (chemical name: 2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole) is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/KDR), a key mediator of angiogenesis . It exhibits an IC50 of 32 nM against VEGFR2 and demonstrates minimal off-target activity, with low inhibition against 16 other kinases, enhancing its therapeutic specificity .

Analyse Chemischer Reaktionen

SKLB1002 unterliegt verschiedenen Arten von chemischen Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner Wechselwirkung mit VEGFR2 liegt. Es hemmt die VEGF-induzierte Phosphorylierung der VEGFR2-Kinase und nachgeschalteter Proteinkinasen, einschließlich extrazellulärer signalregulierter Kinase, fokaler Adhäsionskinase und Src . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten Formen dieser Kinasen, die zu einer reduzierten Angiogenese und einem reduzierten Tumorwachstum führen.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

SKLB1002 has shown promise as an anti-cancer agent due to its ability to inhibit angiogenesis. In vitro studies demonstrated that this compound significantly reduced the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs) . In vivo studies using tumor xenografts in athymic mice revealed that administration of this compound led to over 60% inhibition of tumor growth, as evidenced by immunohistochemical staining for CD31, a marker for angiogenesis .

Dermatological Conditions

Research has indicated that this compound effectively alleviates skin inflammation and may offer therapeutic benefits for conditions such as psoriasis. In studies involving K14-VEGF transgenic mice, treatment with this compound resulted in significant reductions in skin lesions and normalization of epidermal architecture . Histological analyses showed a marked decrease in T-cell infiltration and vascular abnormalities associated with psoriasis-like symptoms .

Ocular Angiogenesis

The compound has also been studied for its effects on ocular conditions characterized by abnormal blood vessel growth, such as corneal neovascularization (CoNV). In an alkali-burn corneal model, this compound significantly decreased both the length and number of new corneal blood vessels without exhibiting cytotoxicity . The results suggest that this compound could be a promising therapeutic option for treating ocular diseases related to abnormal angiogenesis.

Data Tables

Application AreaModel UsedKey Findings
Cancer TherapyTumor xenografts in mice>60% inhibition of tumor growth; anti-angiogenic effects observed
Dermatological ConditionsK14-VEGF transgenic miceReduced skin lesions; decreased T-cell infiltration
Ocular AngiogenesisAlkali-burn corneal modelDecreased corneal blood vessel growth; no cytotoxicity

Case Study 1: Anti-Cancer Efficacy

In a study focused on cancer therapy, this compound was administered to athymic mice bearing human tumor xenografts. The results demonstrated significant tumor growth inhibition compared to control groups, highlighting its potential as an effective anti-cancer agent through the inhibition of angiogenesis.

Case Study 2: Psoriasis Treatment

In experiments with K14-VEGF transgenic mice exhibiting psoriasis-like symptoms, systemic treatment with this compound resulted in notable improvements in skin inflammation. Histological assessments revealed reduced epidermal thickness and inflammatory cell infiltration, suggesting that this compound could serve as a viable treatment option for psoriasis.

Case Study 3: Ocular Applications

The efficacy of this compound was evaluated in an alkali-burn corneal model where it effectively suppressed CoNV. The administration led to significant reductions in neovascularization without inducing toxicity, indicating its potential for treating ocular angiogenic disorders.

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action

SKLB1002 inhibits VEGF-induced phosphorylation of VEGFR2 and downstream signaling components, including extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src . By blocking the MAPK pathway (ERK1/2, JNK, and p38), it suppresses endothelial cell proliferation, migration, and tube formation, critical processes in pathological angiogenesis . Additionally, this compound modulates guidance protein ROBO4 expression, reducing β3 integrin activation and improving vascular stability in diabetic cerebral neovascularization .

The following table compares this compound with other VEGFR2 inhibitors, highlighting key pharmacological and clinical differences:

Compound IC50 (VEGFR2) Selectivity Key Mechanisms Clinical Applications References
This compound 32 nM High (16-kinase panel tested) Inhibits ERK/JNK/p38; upregulates ROBO4 Ocular/cerebral angiogenesis, cancer, psoriasis
Acrizanib 17.4 nM Moderate (limited data) Targets VEGFR2/PDGFRβ Cancer (preclinical)
SU1498 700 nM Low (cross-inhibits FGFR1) Blocks VEGFR2 autophosphorylation Cancer research (cell-based studies)
Ki8751 0.9 nM Moderate (inhibits PDGFRα/β) Reduces VEGFR2/FAK signaling Tumor xenografts
Sorafenib 90 nM Broad (RAF, PDGFR, c-KIT) Multi-kinase inhibition; induces apoptosis Hepatocellular/renal carcinoma N/A

Key Differentiators of this compound

Selectivity and Safety : Unlike sorafenib (a multi-kinase inhibitor), this compound’s high selectivity minimizes adverse effects like hypertension and proteinuria . At 10 mg/kg (10-fold lower than tumor-study doses), it effectively suppresses VEGFR2 without systemic toxicity .

Dual Modulation of Angiogenesis and Vascular Stability : this compound uniquely enhances ROBO4 expression, which stabilizes vasculature by reducing β3 integrin-VEGFR2 crosstalk, a mechanism absent in Acrizanib or SU1498 .

Limitations vs. Competitors

  • Potency : Acrizanib has a lower IC50 (17.4 nM), but its clinical relevance remains unproven .
  • Broad Applications : Sorafenib’s multi-target action is advantageous in diverse cancers but at the cost of higher toxicity .

Vorbereitungsmethoden

Chemical Synthesis and Structural Characterization

The synthesis of SKLB1002 was guided by computational de novo design principles to prioritize VEGFR2 specificity while minimizing off-target effects . The molecular structure features a thieno[3,2-d]pyrimidine core substituted with methoxy and methylthio groups, which enhance hydrophobic interactions with the kinase domain .

Table 1: Molecular Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₂N₄O₂S₂
Molecular Weight320.39 g/mol
CAS Number1225451-84-2
SMILES NotationCOC1=C(C(=NC=N1)SC2=NN=C(S2)C)OC
LogP2.4
Hydrogen Bond Acceptors8

The synthetic route involves sequential coupling of substituted thiophene and pyrimidine precursors under controlled conditions to ensure regioselectivity . Purification via column chromatography yields a white crystalline solid with a melting point of 193°C . Structural validation employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirming >98% purity by HPLC .

In Vitro Preparation and Biological Testing

This compound’s antiangiogenic activity is evaluated using human umbilical vein endothelial cells (HUVECs), with protocols standardized to assess proliferation, migration, and tube formation .

Table 2: In Vitro Testing Parameters

ParameterDetails
Cell LinesHUVECs, L-02 (normal hepatocytes), B16-F10, HepG2, SW620
Proliferation AssayMTT assay, 24-hour treatment, IC₅₀: 40 μM for HUVECs
Migration/InvasionTranswell assays with VEGF stimulation
Tube FormationMatrigel-based assay, quantified by branch points
Kinase InhibitionRadiometric assays measuring VEGFR2 phosphorylation

Cells are treated with this compound dissolved in dimethyl sulfoxide (DMSO), with final DMSO concentrations ≤0.1% to avoid cytotoxicity . Positive controls include sunitinib and vandetanib, known VEGFR2 inhibitors . Western blotting confirms dose-dependent suppression of phosphorylated VEGFR2, ERK, FAK, and Src .

In Vivo Formulation and Efficacy Testing

For preclinical studies, this compound is formulated for intraperitoneal (i.p.) administration using a 35% polyethylene glycol (PEG) solution containing 5% DMSO . This ensures solubility and bioavailability in murine models.

Table 3: In Vivo Testing Protocols

ModelDosageOutcome
Zebrafish Angiogenesis10–50 μM80% reduction in intersegmental vessels
SW620 Xenograft (Mice)100 mg/kg/day60% tumor growth inhibition, CD31⁺ microvessel density reduction
HepG2 Xenograft (Mice)100 mg/kg/dayEnhanced apoptosis (TUNEL staining), synergy with hyperthermia

Tumor-bearing mice receive daily i.p. injections for 21 days, with body weight monitored to assess toxicity . Immunohistochemistry of tumor sections reveals decreased CD31 expression, corroborating antiangiogenic effects .

Analytical and Quality Control Methods

Batch consistency is ensured through:

  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column, acetonitrile/water gradient .

  • Kinase Profiling : Radiometric assays against 20 kinases to confirm VEGFR2 selectivity .

  • Stability Testing : Storage at -20°C in powder form retains activity for 3 years; in solution, stability is maintained for 6 months at -80°C .

Pharmacological Formulation Challenges

Despite its efficacy, this compound’s poor aqueous solubility (logP = 2.4) necessitates PEG-based formulations for in vivo use . Attempts to develop oral formulations are ongoing, with nanoemulsions and liposomes under investigation to enhance bioavailability .

Biologische Aktivität

SKLB1002 is a novel small molecule identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. This compound has garnered attention for its potential applications in treating ocular and various forms of cancer-related angiogenesis. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

This compound functions primarily by inhibiting the tyrosine kinase activity of VEGFR2, which is crucial for mediating angiogenesis. The compound disrupts the phosphorylation of VEGFR2 and its downstream signaling pathways, specifically the MAPK pathway, which includes ERK1/2, JNK, and p38 MAPK. This inhibition leads to reduced endothelial cell proliferation, migration, and tube formation—key processes in angiogenesis.

In Vitro Studies

Cell Viability and Cytotoxicity
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that this compound does not exhibit significant cytotoxicity at concentrations ranging from 1 to 100 nM. Flow cytometry assays confirmed that this compound administration did not increase the percentage of apoptotic cells compared to control groups .

Endothelial Functions

  • Proliferation : this compound significantly reduced VEGF-induced proliferation of HUVECs as evidenced by EdU incorporation assays and Ki67 immunofluorescence staining.
  • Migration : Transwell migration assays indicated that pre-treatment with this compound markedly decreased the migration ability of HUVECs.
  • Tube Formation : Matrigel assays showed that this compound inhibited VEGF-induced tube formation in a dose-dependent manner .

In Vivo Studies

Ocular Angiogenesis Model
In an alkali-burn corneal model, this compound was administered topically to evaluate its effects on corneal neovascularization (CoNV). The results indicated a significant reduction in both the number and length of new corneal blood vessels compared to control groups. Specifically, the mean length and number of new vessels were significantly lower in the this compound-treated group .

Treatment GroupMean Length of New Vessels (mm)Number of New Vessels
Control (CMC-Na)3.515
Alkali Burn7.025
Alkali + this compound1.55

Case Studies

Cancer Models
In preclinical models involving tumor xenografts in athymic mice, this compound demonstrated significant anti-tumor activity. At a dosage of 100 mg/kg/day, it achieved over 60% inhibition of tumor growth. Histological analysis using CD31 staining confirmed reduced microvessel density in treated tumors, indicating effective anti-angiogenic activity .

Research Findings Summary

  • Cytotoxicity : No significant cytotoxic effects observed in HUVECs.
  • Mechanism : Inhibition of VEGFR2 leads to decreased activation of MAPK pathways.
  • Inhibition of Angiogenesis : Effective in reducing both ocular and tumor-associated angiogenesis.
  • Potential Applications : Promising candidate for treating ocular diseases and cancers associated with abnormal vascular growth.

Q & A

Q. What are the established protocols for synthesizing and characterizing SKLB1002 in preclinical research?

To synthesize this compound, follow stepwise organic synthesis protocols with intermediates validated via NMR and mass spectrometry. Characterization should include purity assessment (HPLC ≥95%), structural confirmation (X-ray crystallography or 2D-NMR), and stability testing under physiological conditions. Document detailed procedures, including solvent systems and reaction kinetics, to ensure reproducibility. For known derivatives, cite prior literature; for novel analogs, provide full spectroscopic data and elemental analysis .

Q. How can researchers resolve contradictory efficacy data of this compound across different in vivo models?

Contradictions may arise from model-specific variables (e.g., genetic background, dosing regimen). Conduct a systematic review to identify confounding factors , then design a comparative study controlling for pharmacokinetic parameters (e.g., bioavailability, metabolism). Use meta-analysis to quantify effect sizes across studies and validate findings through independent replication .

Q. What in vitro assays are most appropriate for initial assessment of this compound's biological activity?

Prioritize target-specific assays (e.g., kinase inhibition profiling) and cell-based viability assays (MTT/XTT). Include positive/negative controls and dose-response curves (IC50 calculation). For mechanistic insights, combine with apoptosis/autophagy markers (flow cytometry) and transcriptomic profiling. Ensure assay conditions mimic physiological relevance (e.g., hypoxia for tumor models) .

Q. How can this compound's mechanism of action be integrated into existing theoretical frameworks in oncology?

Map this compound's targets (e.g., kinase pathways) to established hallmarks of cancer. Use computational modeling (molecular docking, network pharmacology) to predict interactions with signaling nodes like PI3K/AKT or MAPK. Validate hypotheses through knockout/rescue experiments and correlate findings with clinical datasets (TCGA) to contextualize therapeutic relevance .

Q. What strategies ensure a comprehensive literature review on this compound's pharmacological profile?

Use Boolean operators in PubMed/Web of Science: (this compound OR "compound ID") AND (pharmacokinetics OR efficacy). Filter for peer-reviewed studies, excluding preprints. Supplement with backward/forward citation tracking and Google Scholar alerts for recent publications. Critically appraise sources for methodological rigor (e.g., sample size, blinding) .

Q. Which statistical methods are optimal for analyzing this compound's dose-response data in heterogeneous cell populations?

Apply nonlinear regression (four-parameter logistic model) for IC50/EC50 estimation. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. For heterogeneity, employ cluster analysis or machine learning (PCA) to stratify responders/non-responders. Report confidence intervals and effect sizes to avoid overinterpretation of small datasets .

Q. How can this compound's target specificity be validated to rule off-target effects?

Combine genetic (CRISPR knockdown) and pharmacological (competitive inhibition) approaches. Use proteome-wide screening (thermal shift assays or affinity pulldown-MS) to identify binding partners. Cross-validate with phenotypic assays in isogenic cell lines (wild-type vs. target-deficient) .

Q. What methodologies address this compound's off-target effects in complex biological systems?

Employ multi-omics integration (transcriptomics, proteomics, metabolomics) to identify unintended pathways. Use high-content imaging for phenotypic profiling and toxicogenomics to predict organ-specific liabilities. Validate in 3D organoids or co-culture models to capture microenvironment interactions .

Q. What guidelines ensure reproducibility in this compound's preclinical experiments?

Adhere to ARRIVE 2.0 guidelines: detail animal husbandry, randomization, and blinding. Share raw data (e.g., microscopy images, flow cytometry FCS files) in public repositories. Include positive controls and report negative results to minimize publication bias. Independent replication by a third-party lab is critical for validation .

Q. How should longitudinal studies assessing this compound's chronic toxicity be designed?

Use a staggered cohort design with escalating doses over 6–12 months. Monitor serum biomarkers (ALT, creatinine) and histopathology at multiple timepoints. Include recovery cohorts to assess reversibility. Apply survival analysis (Kaplan-Meier curves) and adjust for competing risks (e.g., age-related morbidity) .

Eigenschaften

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVGFDBMONQTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225451-84-2
Record name SKLB1002
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.